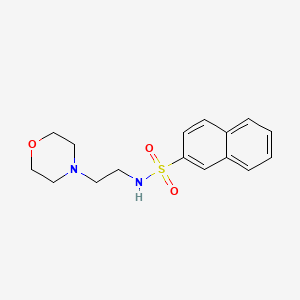

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Morpholin-4-ylethyl)(2-naphthylsulfonyl)amine, also known as MNSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Aplicaciones Científicas De Investigación

Reaction and Derivative Formation

- The reaction of sodium 1, 2-naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, yields colored 4-substituted 1, 2-naphthoquinones. This process is significant for the photometric determination of morpholine and other amines, suggesting applications in analytical chemistry and dye production (Asahi, Tanaka, & Shinozaki, 1984).

Analytical Chemistry Applications

- A high-performance liquid chromatography method has been developed for determining trace heterocyclic amines in water as their 1, 2-naphthoquinone derivatives, highlighting the compound's utility in environmental monitoring and water quality assessment (Koga & Akiyama, 1985).

Bioimaging and Fluorescence Probing

- The morpholine group has been used as a targeting unit for lysosomes, with a novel turn-off fluorescence probe developed for the highly selective imaging of peroxynitrite in living cells. This application is crucial for understanding cellular functions and pathological effects at the subcellular level (Qian et al., 2019).

Material Science and Polymer Chemistry

- Morpholine derivatives have been incorporated into the synthesis of biodegradable polyesteramides with pendant functional groups, showcasing the potential for creating advanced materials with specific biological or chemical functionality (Veld, Dijkstra, & Feijen, 1992).

Antimicrobial and Antibacterial Studies

- The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multi-resistant strains of bacteria suggests its potential use in addressing antibiotic resistance, an escalating global health concern (Oliveira et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Morpholine derivatives have been found to have a wide variety of pharmacological activities .

Mode of Action

It’s worth noting that certain morpholine derivatives have been found to inhibit pathways such as the 5-lipoxygenase and cyclooxygenase pathways, which lead to fever and inflammation .

Biochemical Pathways

As mentioned earlier, certain morpholine derivatives have been found to inhibit the 5-lipoxygenase and cyclooxygenase pathways .

Result of Action

The inhibition of certain biochemical pathways by morpholine derivatives can lead to a reduction in fever and inflammation .

Propiedades

IUPAC Name |

N-(2-morpholin-4-ylethyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-22(20,17-7-8-18-9-11-21-12-10-18)16-6-5-14-3-1-2-4-15(14)13-16/h1-6,13,17H,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIZHMLHHTVIAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID85268205 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2753560.png)

![5-(2-Oxo-2-pyrrolidin-1-ylethoxy)-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2753563.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753566.png)

![Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2753567.png)

![3-{1-[(tert-butoxy)carbonyl]-1H-pyrrol-2-yl}prop-2-enoic acid](/img/structure/B2753570.png)

![4-bromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol](/img/structure/B2753574.png)